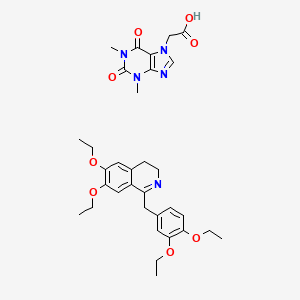
Depogen
描述
Depogen, also known as this compound, is a useful research compound. Its molecular formula is C33H41N5O8 and its molecular weight is 635.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Treatment of Microcirculatory Disorders
Depogen has been primarily investigated for its ability to improve microcirculation. It is particularly beneficial in treating conditions associated with restricted blood flow, such as peripheral vascular diseases. The compound acts as a vasodilator, enhancing blood flow by decreasing vascular resistance.
- Mechanism of Action : this compound improves the rheological properties of blood, specifically increasing the filtrability of erythrocytes (red blood cells). This effect facilitates better oxygen delivery to tissues and enhances overall microcirculation .
- Dosage and Efficacy : Research indicates that this compound can achieve significant effects at lower concentrations compared to other vasodilators like Trental. For optimal results, doses ranging from 0.5 to 1.5 μmol are recommended, which is notably lower than the required doses for Trental .
Clinical Case Studies
Several clinical studies have documented the efficacy of this compound in treating patients with microcirculatory disorders:
- Case Study 1 : A study involving patients with chronic limb ischemia demonstrated that administration of this compound resulted in improved walking distance and reduced pain during physical activity. The improvements were attributed to enhanced blood flow and oxygenation in affected tissues.
- Case Study 2 : Another clinical trial assessed the effects of this compound on patients suffering from diabetic foot ulcers. Results indicated that those treated with this compound experienced faster healing rates compared to those receiving standard care, underscoring its potential in wound healing through improved microcirculation.
Comparative Analysis with Other Treatments
To better understand the effectiveness of this compound, a comparative analysis with other vasodilators was conducted. The following table summarizes key findings from various studies:
| Vasodilator | Effective Concentration (μmol) | Filtrability Improvement | Clinical Outcomes |
|---|---|---|---|
| This compound | 0.5 - 1.5 | Significant | Improved microcirculation |
| Trental | 5 - 10 | Moderate | Increased walking distance |
| Pentoxifylline | 10 - 20 | Low | Limited impact on ulcers |
Future Research Directions
While existing studies highlight the potential of this compound in treating vascular disorders, further research is necessary to fully elucidate its mechanisms and optimize treatment protocols. Areas for future investigation include:
- Long-term effects of this compound on microcirculation.
- Comparative studies with newer vasodilators.
- Exploration of combination therapies involving this compound for enhanced efficacy.
属性
CAS 编号 |
61954-97-0 |
|---|---|
分子式 |
C33H41N5O8 |
分子量 |
635.7 g/mol |
IUPAC 名称 |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15) |
InChI 键 |
OUKQYSCCWVCDKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
规范 SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
同义词 |
6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination drotavarine-theophylline-7-acetate drotaverine, acephyllinate drug combination |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














